2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-
Overview
Description
2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by a quinolinone core structure with a 3-chloro-2-hydroxypropoxy substituent at the 5-position. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Carteolol HCl EP Impurity D, also known as YJ3B2VF7CQ or 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-, is a non-selective beta-adrenergic blocking agent . The primary targets of this compound are the beta1 and beta2 adrenergic receptors. These receptors play a crucial role in regulating heart rate, heart contractility, and bronchial smooth muscle tone .
Mode of Action
Carteolol HCl EP Impurity D acts as an antagonist at both beta1 and beta2 adrenergic receptors . By blocking these receptors, it inhibits the action of catecholamines (epinephrine and norepinephrine), which are hormones that stimulate these receptors. This results in decreased heart rate, decreased force of heart contractions, and reduced bronchial smooth muscle tone .
Biochemical Pathways
The action of Carteolol HCl EP Impurity D primarily affects the adrenergic signaling pathway. By blocking the beta-adrenergic receptors, it inhibits the activation of adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). This leads to a decrease in cAMP levels, resulting in reduced activation of protein kinase A (PKA). PKA plays a key role in regulating heart rate and contractility, as well as bronchial smooth muscle tone .
Pharmacokinetics
As a beta-blocker, it is expected to be absorbed in the gastrointestinal tract after oral administration, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as diet, other medications, and individual genetic variations can influence the action, efficacy, and stability of Carteolol HCl EP Impurity D. For instance, other medications that affect liver enzymes could potentially alter the metabolism and elimination of this compound, thereby affecting its efficacy and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinolinone core. This can be achieved through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Substitution Reaction: The 5-position of the quinolinone core is then functionalized with a 3-chloro-2-hydroxypropoxy group. This is usually done via a nucleophilic substitution reaction, where the quinolinone is reacted with 3-chloro-2-hydroxypropyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the quinolinone core to a more reduced form, such as a tetrahydroquinoline. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chloro group in the 3-chloro-2-hydroxypropoxy substituent can be replaced with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinolinone derivatives with different substituents at the 5-position .
Scientific Research Applications
2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structure allows for modifications that can enhance its biological activity and selectivity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors. This helps in elucidating its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone, 5-(2-hydroxyethoxy)-3,4-dihydro-: Similar structure but with a 2-hydroxyethoxy group instead of a 3-chloro-2-hydroxypropoxy group.
2(1H)-Quinolinone, 5-(3-chloropropoxy)-3,4-dihydro-: Similar structure but lacks the hydroxyl group in the substituent.
2(1H)-Quinolinone, 5-(2-chloroethoxy)-3,4-dihydro-: Similar structure but with a 2-chloroethoxy group.
Uniqueness
The presence of both a chloro and a hydroxy group in the 3-chloro-2-hydroxypropoxy substituent makes 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- unique. This dual functionality can enhance its reactivity and binding properties, making it a valuable compound for various applications in medicinal chemistry and other fields .
Properties
IUPAC Name |
5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-6-8(15)7-17-11-3-1-2-10-9(11)4-5-12(16)14-10/h1-3,8,15H,4-7H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCWTLNAPPAPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)OCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51781-13-6 | |
Record name | 5-(3-Chloro-2-hydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(3-CHLORO-2-HYDROXYPROPOXY)-3,4-DIHYDRO-2(1H)-QUINOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ3B2VF7CQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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